molecular formula C17H15Cl2N3O2 B11039781 N-(2,4-dichlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide

N-(2,4-dichlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide

Cat. No.: B11039781
M. Wt: 364.2 g/mol
InChI Key: PZMQHGVOFZECJT-UHFFFAOYSA-N
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Description

Diclazepam , belongs to the benzodiazepine class of compounds. Benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant effects. Diclazepam, like other benzodiazepines, acts on the central nervous system by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity.

Preparation Methods

Synthetic Routes::

    Ring Closure Method:

    Reductive Amination:

Industrial Production::
  • Diclazepam is not produced industrially on a large scale. It is primarily synthesized in research laboratories for scientific investigations.

Chemical Reactions Analysis

    Oxidation: Diclazepam is susceptible to oxidation, especially under acidic conditions. Oxidation can lead to the formation of various metabolites.

    Reduction: Reduction of the carbonyl group in the benzodiazepine ring can yield the corresponding alcohol.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

    Major Products: Metabolites include hydroxylated and demethylated derivatives.

Scientific Research Applications

    Pharmacology and Toxicology: Diclazepam is studied for its pharmacological properties, receptor binding affinity, and potential toxicity.

    Forensic Analysis: It is detected in postmortem samples and implicated in drug-related deaths.

    Anxiety Disorders: Although not approved for clinical use, diclazepam’s anxiolytic effects are explored in preclinical studies.

Mechanism of Action

  • Diclazepam enhances GABAergic neurotransmission by binding to the GABA-A receptor. It allosterically modulates the receptor, leading to increased chloride ion influx and neuronal hyperpolarization.
  • Molecular targets include the α1, α2, α3, and α5 subunits of the GABA-A receptor.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Diclazepam’s unique structure combines a dichlorophenyl moiety with a tetrahydrobenzodiazepine ring, setting it apart from other benzodiazepines.

: https://pubchem.ncbi.nlm.nih.gov/compound/135220 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920965/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920965/

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-11-5-6-13(12(19)8-11)21-16(23)7-10-9-20-14-3-1-2-4-15(14)22-17(10)24/h1-6,8,10,20H,7,9H2,(H,21,23)(H,22,24)

InChI Key

PZMQHGVOFZECJT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2N1)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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